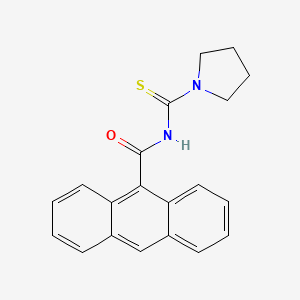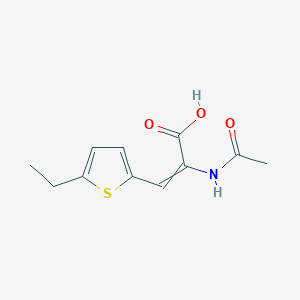
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- is an organic compound that belongs to the class of propenoic acids. This compound features a thienyl group, an acetylamino group, and a propenoic acid moiety, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the reaction of ethyl bromide with thiophene in the presence of a base.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a reaction with acrylic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino and thienyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylamino group may participate in hydrogen bonding and other interactions with enzymes or receptors, while the thienyl group can influence the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-(amino)-3-(5-ethyl-2-thienyl)-, (2E)-: Similar structure but with an amino group instead of an acetylamino group.
2-Propenoic acid, 2-(acetylamino)-3-(5-methyl-2-thienyl)-, (2E)-: Similar structure but with a methyl group instead of an ethyl group on the thienyl ring.
Uniqueness
The presence of the acetylamino group and the specific substitution pattern on the thienyl ring make 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- unique
特性
CAS番号 |
646034-65-3 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC名 |
2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-4-5-9(16-8)6-10(11(14)15)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
OTVMABACDRCJDA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
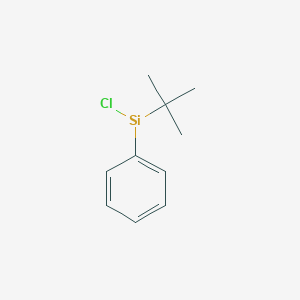
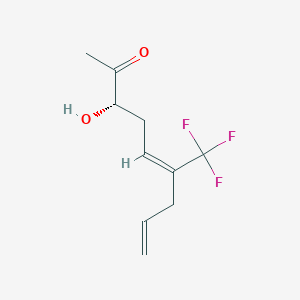
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
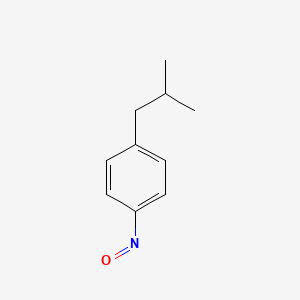
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
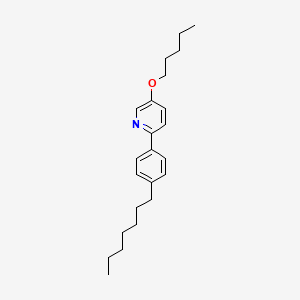
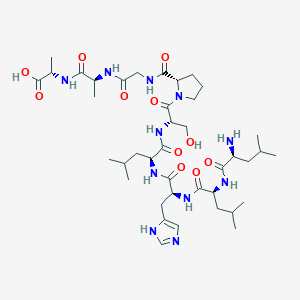
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
